Orthogonal Deprotection: Z-Hyp-OH Enables Selective Cbz Removal While Preserving Boc Groups via Hydrogenolysis
Z-Hyp-OH allows for selective deprotection of the Cbz group via catalytic hydrogenolysis (H₂, Pd/C) without affecting coexisting Boc protecting groups, a critical advantage when synthesizing peptides requiring differentiated N-terminal deprotection sequences [1]. In contrast, Boc-Hyp-OH requires acidic conditions (e.g., 25-50% TFA) that would simultaneously cleave other acid-labile protecting groups and potentially detach the peptide from the resin in solid-phase Boc/Bzl strategies . Fmoc-Hyp-OH deprotection with piperidine is orthogonal to both but is incompatible with base-sensitive functionalities [2].
| Evidence Dimension | Deprotection Condition and Orthogonality |
|---|---|
| Target Compound Data | Cbz group cleaved by H₂, Pd/C (catalytic hydrogenolysis) at room temperature and atmospheric pressure; compatible with Boc and Fmoc groups |
| Comparator Or Baseline | Boc-Hyp-OH: Requires 25-50% TFA (strong acid); Fmoc-Hyp-OH: Requires 20% piperidine in DMF (base) |
| Quantified Difference | Z-Hyp-OH is fully orthogonal to acid-labile Boc groups; Cbz hydrogenolysis proceeds without affecting Boc carbamates, enabling sequential deprotection strategies that are impossible with Boc/Boc or Fmoc/Fmoc combinations |
| Conditions | Standard peptide synthesis laboratory conditions; solution-phase and solid-phase contexts |
Why This Matters
This orthogonality enables the construction of complex peptides requiring differential N-terminal deprotection sequences without resorting to harsh acids or bases that degrade sensitive residues.
- [1] Chemhui. (2021). 氨基保护基—-烷氧羰基(Cbz, Boc, Fmoc, Alloc, Teoc, 甲氧/乙氧羰基). View Source
- [2] Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. View Source
